METHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE
Overview
Description
Methyl 3,3,3-trifluoro-2-[(3-methylphenyl)amino]-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate is a complex organic compound characterized by the presence of trifluoromethyl groups and aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of boron reagents with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial in this process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-[(3-methylphenyl)amino]-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions.
Reduction: The aromatic amines can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium trifluoroacetate or trifluoroiodomethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl amines .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-[(3-methylphenyl)amino]-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Anilines: Compounds like fluoxetine and celecoxib, which also contain trifluoromethyl groups and aromatic amines.
Trifluoromethylated Phenols: Compounds such as aprepitant and bicalutamide, which have similar structural features.
Uniqueness
Methyl 3,3,3-trifluoro-2-[(3-methylphenyl)amino]-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate is unique due to its combination of trifluoromethyl groups and aromatic amines, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-(3-methylanilino)-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3O4/c1-11-4-3-5-13(10-11)27-17(15(29)31-2,18(20,21)22)28-16(30)26-12-6-8-14(9-7-12)32-19(23,24)25/h3-10,27H,1-2H3,(H2,26,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIPFSJZVBBJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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